![molecular formula C26H28N2O5S B2647763 ethyl 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate CAS No. 384366-56-7](/img/structure/B2647763.png)

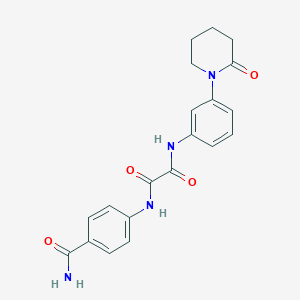

ethyl 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzothiazole, a class of bicyclic compounds that are known for their broad spectrum of biological activities . Benzothiazoles have been found to have potential as antiviral agents , and they play a pivotal role in the design and development of antiviral drugs .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods, including conventional multistep processes and one-pot procedures . The synthesis often involves the functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety . A strong dehydrating agent like P2O5/SiO2 is often used in the synthesis process .Molecular Structure Analysis

Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . This structure is what makes benzothiazoles highly reactive and useful as building blocks for organic and organoelement synthesis .Chemical Reactions Analysis

Benzothiazole derivatives are known for their reactivity. They can undergo a variety of chemical reactions, which makes them useful in the design of a wide variety of aromatic azoles .Scientific Research Applications

Synthesis and Chemical Reactivity

Research has focused on synthesizing and studying the chemical reactivity of related compounds. For instance, studies describe the regioselective synthesis of 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles and related derivatives through cyclization reactions (Reddy & Nagaraj, 2008). Additionally, the synthesis and structural characterization of chromane derivatives have provided insights into their conformational behaviors and chemical properties (Ciolkowski et al., 2009).

Photophysical Properties and Applications

Several studies have investigated the photophysical properties of related compounds, focusing on their fluorescence characteristics for potential applications in materials science. For example, the synthesis and fluorescence study of some new blue light-emitting 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones highlight the potential of these compounds in developing new materials for optical applications (Mahadevan et al., 2014).

Biological Activities and Applications

Research into the biological activities of these compounds has led to the discovery of their potential antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial effects, suggesting their potential use in developing new antimicrobial agents (Behrami & Dobroshi, 2019). Additionally, the antibacterial and antimicrobial activities of various synthesized derivatives have been evaluated, indicating their relevance in medical chemistry and drug development (Radwan et al., 2020).

Chemosensors and Detection Applications

The development of chemosensors using related compounds has been explored, with studies demonstrating their utility in detecting ions and molecules. For example, coumarin benzothiazole derivatives have been synthesized and applied as chemosensors for cyanide anions, showcasing the potential of these compounds in environmental monitoring and safety applications (Wang et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5S/c1-5-15-13-16-22(30)20(25-27-18-11-9-10-12-19(18)34-25)24(26(31)32-8-4)33-23(16)17(21(15)29)14-28(6-2)7-3/h9-13,29H,5-8,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEJMBPMXIBCML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1O)CN(CC)CC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2647680.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2647682.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 5-chloro-2-methoxybenzoate](/img/structure/B2647684.png)

![N-[2-[2-(2-Methoxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2647688.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647691.png)

![6-[4-(Dimethylamino)phenyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647693.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2647698.png)